Ethyl azepane-3-carboxylate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

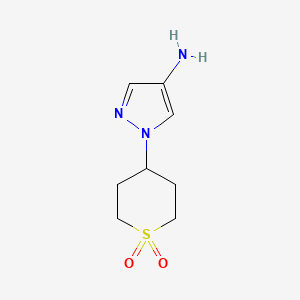

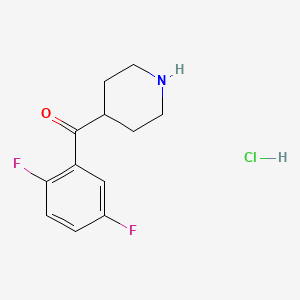

Ethyl Azepane-3-Carboxylate Hydrochloride is an intermediate used to prepare aminoisobutyryltryptophanylnipecotate as a short-duration growth hormone secretion stimulant . It has a molecular formula of C9H18ClNO2 .

Molecular Structure Analysis

The InChI code for Ethyl Azepane-3-Carboxylate Hydrochloride is 1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H . This indicates the presence of an ethyl group (C2H5), an azepane ring (C7H13N), a carboxylate group (CO2), and a hydrochloride group (ClH).Physical And Chemical Properties Analysis

Ethyl Azepane-3-Carboxylate Hydrochloride has a molecular weight of 207.7 . It appears as a pale-yellow to yellow-brown sticky oil to solid at normal temperatures . It has a density of 0.982 g/cm3, a boiling point of 235.933 °C at 760 mmHg, and a refractive index of 1.447 .科学研究应用

Bioremediation Applications

Ethyl azepane-3-carboxylate hydrochloride is related to azepane derivatives that are explored for various scientific applications, including bioremediation. A study on the thiocarbamate herbicide molinate, which shares structural similarities with ethyl azepane derivatives, highlighted the use of biotechnological approaches for environmental restoration. Bioremediation processes involving the breakdown of harmful substances through microencapsulation of molinate hydrolase demonstrate the potential for ethyl azepane derivatives in environmental management. The development and validation of analytical methods to quantify herbicide degradation underscore the importance of these compounds in sustainable farming and environmental protection (Paiva et al., 2015).

Corrosion Inhibition

Research on triazepines carboxylate compounds, which are structurally related to ethyl azepane-3-carboxylate hydrochloride, has demonstrated their effectiveness as corrosion inhibitors. These compounds have been shown to significantly reduce the corrosion of mild steel in acidic environments, indicating the potential for ethyl azepane derivatives in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and integrity are crucial (Alaoui et al., 2018).

Synthetic Chemistry

Ethyl azepane-3-carboxylate hydrochloride and its derivatives find extensive use in synthetic chemistry, serving as key intermediates in the synthesis of various complex molecules. For instance, the synthesis of benzazepine compounds from azepane derivatives showcases the versatility of these compounds in constructing pharmacologically relevant structures. Such synthetic strategies enable the development of novel therapeutic agents and contribute to the advancement of medicinal chemistry (Yadav et al., 2004).

Drug Development

Azepane-based motifs, including ethyl azepane-3-carboxylate hydrochloride, are significant in drug development due to their pharmacological diversity. These compounds have been incorporated into various drugs approved by the FDA for treating different diseases. The structural diversity and pharmacological properties of azepane derivatives make them valuable in discovering new therapeutic agents. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, highlighting their broad potential in medicinal chemistry (Zha et al., 2019).

安全和危害

The safety information for Ethyl Azepane-3-Carboxylate Hydrochloride includes hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .

未来方向

While specific future directions for Ethyl Azepane-3-Carboxylate Hydrochloride are not mentioned in the search results, it’s worth noting that the study of similar compounds, such as indole derivatives, has attracted increasing attention in recent years due to their significant role in cell biology and potential for treating various disorders .

属性

IUPAC Name |

ethyl azepane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKFELCUZZLWMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl azepane-3-carboxylate hydrochloride | |

CAS RN |

1427502-19-9 |

Source

|

| Record name | 1H-Azepine-3-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427502-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)